molecular formula C16H15BrN2O2 B15290456 2-Bromolysergic Acid

2-Bromolysergic Acid

Cat. No.: B15290456
M. Wt: 347.21 g/mol
InChI Key: IPSOSLBLNUSDJQ-AMIZOPFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromolysergic acid involves the controlled bromination of lysergic acid. The process typically includes the following steps :

    Bromination: Lysergic acid is contacted with bromotrimethylsilane (TMSBr) and dimethylsulfoxide (DMSO) to form this compound.

    Amidation: The this compound is then reacted with diethylamine and an amide coupling reagent to form this compound diethylamide.

    Purification: The mixture is filtered, and the this compound diethylamide is allowed to precipitate, followed by further purification steps to ensure pharmaceutical-grade quality.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1

InChI Key

IPSOSLBLNUSDJQ-AMIZOPFISA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O

Canonical SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O

Origin of Product

United States

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